![molecular formula C14H18BrNaO6S B11827184 Sodium2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite](/img/structure/B11827184.png)
Sodium2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite is an organic compound that contains a bromophenyl group, a hydroxy group, an isopropoxy group, and a sulfite group
Vorbereitungsmethoden
The synthesis of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves several steps. One common synthetic route includes the reaction of 4-bromophenylacetic acid with sodium sulfite under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite can be compared with other similar compounds, such as:
Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate: This compound has a similar bromophenyl group but differs in its other functional groups.
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the sulfite and other functional groups present in Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite. The uniqueness of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18BrNaO6S |
---|---|
Molekulargewicht |
417.25 g/mol |
IUPAC-Name |
sodium;[2-(4-bromophenyl)-1-hydroxy-5-oxo-5-propan-2-yloxypentyl] sulfite |
InChI |
InChI=1S/C14H19BrO6S.Na/c1-9(2)20-13(16)8-7-12(14(17)21-22(18)19)10-3-5-11(15)6-4-10;/h3-6,9,12,14,17H,7-8H2,1-2H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
JUZXSRSSGKVQRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC(=O)CCC(C1=CC=C(C=C1)Br)C(O)OS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.